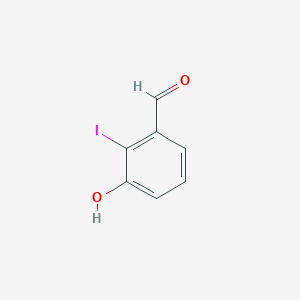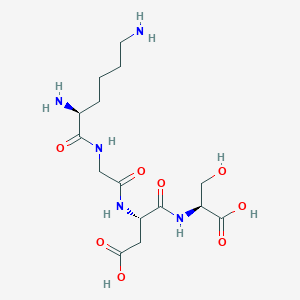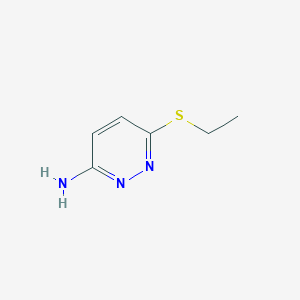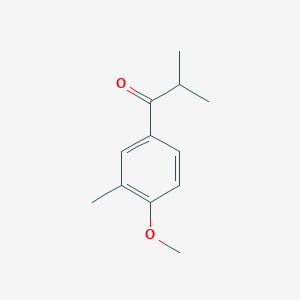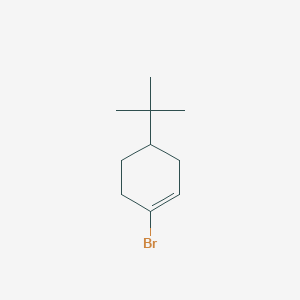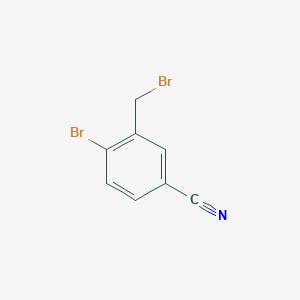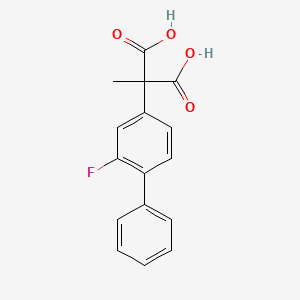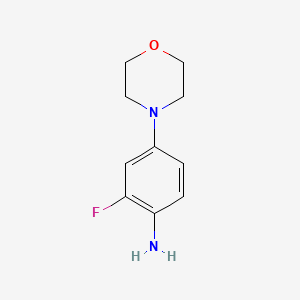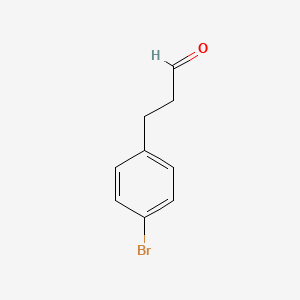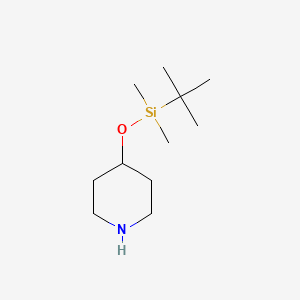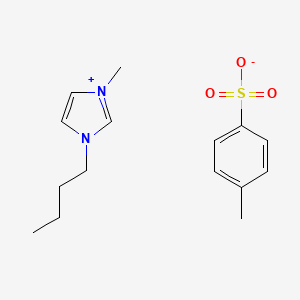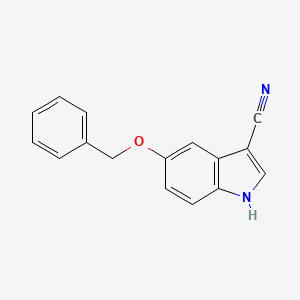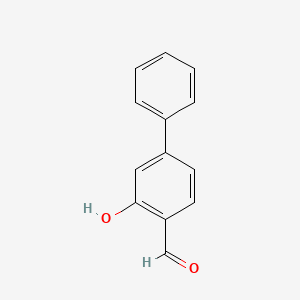
2-Hydroxy-4-phenylbenzaldehyde
概要
説明
2-Hydroxy-4-phenylbenzaldehyde (HPBA) is an organic compound with the chemical formula C13H10O2. It is a compound of interest in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-phenylbenzaldehyde consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact mass is 198.06800 .科学的研究の応用
Antimicrobial Application
Scientific Field: Microbiology
Methods of Application
HMB was applied in a non-bactericidal manner, showing concentration-dependent biofilm inhibition. The effects of HMB were observed using light, confocal, and scanning electron microscopic analyses .
Results
HMB treatment effectively reduced the production of struvite/apatite and the formation of crystalline biofilms by P. mirabilis. It also inhibited other virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances production as well as swimming and swarming motility .
Supramolecular Catalysis
Methods of Application: HP-β-CD was used in the benzoin condensation reactions, and it could be recycled several times with little loss of activity through the addition of fresh VB 1 .
Results
HP-β-CD exhibited the highest yield in the benzoin condensation reactions. The methodology was applied to the “green” synthesis of the antiepileptic drug phenytoin through benzoin condensation, oxidation, and cyclization reactions in the presence of HP-β-CD .
Antifungal Application
Scientific Field: Microbiology
Methods of Application: The exact methods of application are not specified in the source .
Results: The compound destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains .
Antibiofilm and Antivirulence Efficacies
Scientific Field: Microbiology
Methods of Application
HMB was applied in a non-bactericidal manner, showing concentration-dependent biofilm inhibition. The effects of HMB were observed using light, confocal, and scanning electron microscopic analyses .
Results
HMB treatment effectively reduced the production of struvite/apatite and the formation of crystalline biofilms by P. mirabilis. It also inhibited other virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances production as well as swimming and swarming motility .
Antifungal Efficacy
Scientific Field: Microbiology
Methods of Application: The exact methods of application are not specified in the source .
Results: The compound destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains .
Antibacterial Activity
Scientific Field: Microbiology
Methods of Application: The exact methods of application are not specified in the source .
Results: The results of this research are not specified in the source .
Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence
Scientific Field: Microbiology
Methods of Application
HMB was applied in a non-bactericidal manner, showing concentration-dependent biofilm inhibition. The effects of HMB were observed using light, confocal, and scanning electron microscopic (SEM) analyses .
Results
HMB treatment effectively reduced the production of struvite/apatite and the formation of crystalline biofilms by P. mirabilis. It also inhibited other virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances production as well as swimming and swarming motility .
Antifungal Efficacy Against Fusarium graminearum
Scientific Field: Microbiology
Methods of Application: The exact methods of application are not specified in the source .
Results: The compound destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains .
Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde
Methods of Application: The exact methods of application are not specified in the source .
Results: The results of this research validate the assignment and correct previous reports based on single molecule calculations .
特性
IUPAC Name |
2-hydroxy-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFIHPHEGDBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468870 | |
| Record name | 2-hydroxy-4-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbenzaldehyde | |
CAS RN |
35664-67-6 | |
| Record name | 2-hydroxy-4-phenylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

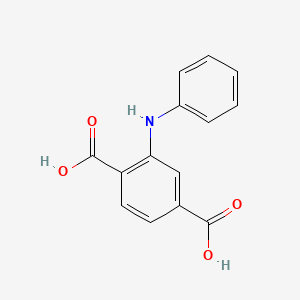
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)
